Diisopropyl phosphonate

Descripción general

Descripción

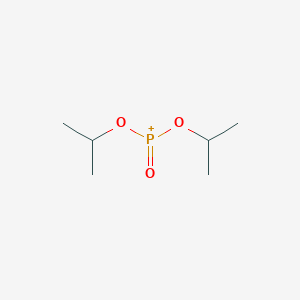

El Grupo Diisopropilfosfonato es un compuesto orgánico que pertenece a la clase de los ésteres de ácido fosfónico. Estos compuestos contienen un derivado diéster del ácido fosfónico, con la estructura general ROP(=O)OR’ (donde R y R’ son grupos orgánicos). La fórmula química del Grupo Diisopropilfosfonato es C6H15O3P .

Mecanismo De Acción

El mecanismo por el cual el Grupo Diisopropilfosfonato ejerce sus efectos implica su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir enzimas imitando el estado de transición de las reacciones enzimáticas. Esta inhibición ocurre a través de la formación de complejos estables con el sitio activo de la enzima, bloqueando así el acceso del sustrato y reduciendo la actividad enzimática .

Análisis Bioquímico

Biochemical Properties

Diisopropyl phosphonate plays a significant role in biochemical reactions . It often inhibits enzymes utilizing various phosphates as substrates . The compound can be prepared from its esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation .

Cellular Effects

It is known that phosphonates, a group to which this compound belongs, can have significant effects on cells . For instance, they can inhibit enzymes and affect various cellular processes .

Molecular Mechanism

The molecular mechanism of this compound is complex and involves several biochemical pathways . It is known to inhibit enzymes utilizing various phosphates as substrates

Temporal Effects in Laboratory Settings

It is known that the hydrolysis of phosphonate esters, a group to which this compound belongs, can take place both under acidic and basic conditions .

Metabolic Pathways

This compound is involved in several metabolic pathways . It is known to inhibit enzymes utilizing various phosphates as substrates

Transport and Distribution

It is known that phosphonates, a group to which this compound belongs, can be transported and distributed within cells and tissues .

Subcellular Localization

It is known that phosphonates, a group to which this compound belongs, can be localized in various subcellular compartments .

Métodos De Preparación

La síntesis del Grupo Diisopropilfosfonato generalmente implica la esterificación del ácido fosfónico con isopropanol. Esta reacción puede ser catalizada por ácidos como el ácido clorhídrico o el ácido sulfúrico. Las condiciones de reacción a menudo requieren calentamiento para facilitar el proceso de esterificación. Los métodos de producción industrial pueden involucrar reactores de flujo continuo para optimizar el rendimiento y la eficiencia .

Análisis De Reacciones Químicas

El Grupo Diisopropilfosfonato experimenta diversas reacciones químicas, incluyendo:

Oxidación: Puede oxidarse para formar derivados del ácido fosfónico.

Reducción: Las reacciones de reducción pueden convertirlo en óxidos de fosfina.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica donde los grupos isopropilo son reemplazados por otros nucleófilos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como aminas o alcoholes. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas .

Aplicaciones Científicas De Investigación

El Grupo Diisopropilfosfonato tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en la síntesis orgánica, particularmente en la formación de ésteres de fosfonato.

Biología: Sirve como sonda en estudios enzimáticos para comprender el papel de los ésteres de fosfonato en los sistemas biológicos.

Medicina: Se investiga su posible uso en el desarrollo de fármacos, particularmente en el diseño de inhibidores enzimáticos.

Industria: Se utiliza en la producción de retardantes de llama y plastificantes debido a su estabilidad y reactividad.

Comparación Con Compuestos Similares

El Grupo Diisopropilfosfonato se puede comparar con otros ésteres de ácido fosfónico, como:

- Grupo Dimetilfosfonato

- Grupo Dietilfosfonato

- Grupo Difenilfosfonato

Lo que diferencia al Grupo Diisopropilfosfonato es su combinación única de propiedades estéricas y electrónicas conferidas por los grupos isopropilo. Estas propiedades influyen en su reactividad y estabilidad, haciéndolo adecuado para aplicaciones específicas donde otros ésteres de ácido fosfónico pueden no ser tan efectivos .

Actividad Biológica

Diisopropyl phosphonate (DIP) is an organophosphorus compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the chemical formula and is classified as a phosphonate ester. Its structure consists of two isopropyl groups attached to a phosphonate moiety, which influences its reactivity and biological interactions. The compound is characterized by its stability under physiological conditions, making it a candidate for various biological applications.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. It functions primarily by mimicking phosphate groups, thereby inhibiting viral enzymes that rely on phosphate substrates. This mechanism is particularly relevant in the context of antiviral therapies targeting DNA viruses. For instance, studies have shown that similar phosphonates can inhibit viral DNA polymerases, leading to reduced viral replication .

Cytotoxicity and Anticancer Effects

This compound has also been investigated for its cytotoxic effects against various cancer cell lines. In vitro studies reveal that certain derivatives exhibit moderate to high cytotoxicity against human lung adenocarcinoma (A549) and promyelocytic leukemia (HL-60) cells. The observed IC50 values suggest potential for development as an anticancer agent .

| Compound Type | Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound Derivative | A549 (Lung) | 15 |

| This compound Derivative | HL-60 (Leukemia) | 10 |

Antibacterial Activity

In addition to its antiviral properties, this compound has demonstrated antibacterial effects against selected Gram-positive bacteria. This activity is attributed to the ability of phosphonates to disrupt bacterial metabolic processes by inhibiting enzymes essential for bacterial growth .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : As a phosphate mimic, this compound can inhibit enzymes that utilize phosphate substrates, including viral polymerases and bacterial kinases.

- Cell Membrane Interaction : The lipophilic nature of the isopropyl groups may facilitate membrane penetration, allowing the compound to exert its effects intracellularly.

- Metabolic Activation : Some studies suggest that this compound may require metabolic activation to convert into more potent active forms within cells.

Case Studies

- Antiviral Efficacy : A study conducted on various acyclic nucleoside phosphonates indicated that derivatives similar to this compound showed promising results against herpes simplex virus (HSV) and cytomegalovirus (CMV). The compounds were found to inhibit viral replication effectively in cell cultures .

- Cytotoxicity in Cancer Research : A comparative analysis of this compound derivatives revealed that modifications to the phosphonate group significantly enhanced cytotoxicity against cancer cells. This highlights the importance of structural optimization in developing effective anticancer agents .

Safety and Toxicity

Despite its potential therapeutic benefits, this compound poses safety concerns. It is classified as a toxic substance, with potential effects including convulsions and respiratory distress in animal models . Careful handling and further studies are necessary to evaluate its safety profile in clinical settings.

Propiedades

IUPAC Name |

oxo-di(propan-2-yloxy)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3P/c1-5(2)8-10(7)9-6(3)4/h5-6H,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJLZAAWLLPMZQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O[P+](=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061988 | |

| Record name | Diisopropylphosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1809-20-7 | |

| Record name | O,O-Diisopropyl phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001809207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisopropyl phosphonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, bis(1-methylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisopropylphosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOPROPYL PHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/676G4RQ6ND | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.